molecular formula C20H15FN4O3S B2467561 methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate CAS No. 1115880-45-9

methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2467561
CAS No.: 1115880-45-9
M. Wt: 410.42
InChI Key: KRXATEHMIWOWCM-UHFFFAOYSA-N
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Description

Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a pyrimidoindole core structure

Mechanism of Action

Target of Action

The compound, also known as methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrimidoindole core. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are then further functionalized to introduce the sulfanyl and acetamido groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindole derivatives and indole-based molecules, such as:

Uniqueness

Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-20(27)12-4-2-3-5-14(12)24-16(26)9-29-19-18-17(22-10-23-19)13-8-11(21)6-7-15(13)25-18/h2-8,10,25H,9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXATEHMIWOWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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